Cas no 947249-15-2 (5-Bromo-3-(2-methoxyethoxy)-pyridin-2-ylamine)
5-Bromo-3-(2-methoxyethoxy)-pyridin-2-ylamine Chemical and Physical Properties
Names and Identifiers
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- 5-Bromo-3-(2-methoxyethoxy)-pyridin-2-ylamine
- 5-Bromo-3-(2-methoxy-ethoxy)-pyridin-2-ylamine
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- MDL: MFCD28402039
- Inchi: 1S/C8H11BrN2O2/c1-12-2-3-13-7-4-6(9)5-11-8(7)10/h4-5H,2-3H2,1H3,(H2,10,11)
- InChI Key: TWZMRSWMUHNYBC-UHFFFAOYSA-N
- SMILES: BrC1=CN=C(C(=C1)OCCOC)N
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 148
- Topological Polar Surface Area: 57.4
5-Bromo-3-(2-methoxyethoxy)-pyridin-2-ylamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 161739-5g |
5-Bromo-3-(2-methoxyethoxy)-pyridin-2-ylamine, 95% |
947249-15-2 | 95% | 5g |
$1320.00 | 2023-09-07 |
5-Bromo-3-(2-methoxyethoxy)-pyridin-2-ylamine Related Literature
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
Additional information on 5-Bromo-3-(2-methoxyethoxy)-pyridin-2-ylamine
5-Bromo-3-(2-methoxyethoxy)-pyridin-2-ylamine (CAS No. 947249-15-2): A Comprehensive Overview
5-Bromo-3-(2-methoxyethoxy)-pyridin-2-ylamine, with CAS number 947249-15-2, is a specialized chemical compound that has garnered significant attention in pharmaceutical and agrochemical research. This pyridine derivative is known for its unique structural features, including a bromine substituent and a methoxyethoxy side chain, which contribute to its diverse reactivity and potential applications. Researchers and industry professionals frequently search for terms like "5-Bromo-3-(2-methoxyethoxy)-pyridin-2-ylamine synthesis", "CAS 947249-15-2 applications", and "pyridine derivatives in drug discovery", highlighting the compound's relevance in modern chemistry.
The molecular structure of 5-Bromo-3-(2-methoxyethoxy)-pyridin-2-ylamine makes it particularly valuable as a building block in organic synthesis. Its pyridine core serves as an excellent scaffold for developing more complex molecules, while the bromine atom offers a reactive site for further functionalization through cross-coupling reactions. Current trends in medicinal chemistry emphasize the importance of such intermediates, as evidenced by frequent searches for "heterocyclic compounds in pharmaceuticals" and "brominated pyridine derivatives". The compound's solubility profile, influenced by the 2-methoxyethoxy group, also makes it suitable for various reaction conditions.
In pharmaceutical research, 5-Bromo-3-(2-methoxyethoxy)-pyridin-2-ylamine has shown promise as a precursor for potential therapeutic agents. The scientific community's growing interest in "targeted drug delivery systems" and "small molecule modulators" aligns well with this compound's characteristics. Its structural features allow for the development of molecules that can interact with biological targets while maintaining favorable pharmacokinetic properties. Recent publications and patent applications referencing CAS 947249-15-2 demonstrate its utility in creating compounds with potential applications in various therapeutic areas.
The agrochemical industry has also shown interest in derivatives of 5-Bromo-3-(2-methoxyethoxy)-pyridin-2-ylamine, particularly in light of increasing searches for "eco-friendly pesticides" and "novel crop protection agents". The compound's structural flexibility enables the creation of molecules that may offer improved selectivity and reduced environmental impact compared to traditional agrochemicals. This aligns with current market demands for sustainable agricultural solutions and safer chemical alternatives.
From a synthetic chemistry perspective, 5-Bromo-3-(2-methoxyethoxy)-pyridin-2-ylamine presents interesting challenges and opportunities. Researchers often investigate "efficient synthesis routes for brominated pyridines" and "methods for introducing alkoxyamine functionalities", which are directly relevant to this compound. The presence of both electron-withdrawing (bromine) and electron-donating (methoxyethoxy) groups on the pyridine ring creates unique electronic properties that can be exploited in various chemical transformations.
Quality control and analytical characterization of 5-Bromo-3-(2-methoxyethoxy)-pyridin-2-ylamine are crucial aspects for researchers and manufacturers. Common analytical techniques include HPLC, NMR spectroscopy, and mass spectrometry, with many professionals searching for "analytical methods for pyridine derivatives" and "CAS 947249-15-2 characterization data". Proper identification and purity assessment are essential, especially when the compound is used as an intermediate in multi-step syntheses.
The commercial availability and supply chain considerations for 5-Bromo-3-(2-methoxyethoxy)-pyridin-2-ylamine are topics of practical importance. While not a commodity chemical, its specialized nature makes it valuable for specific applications. Market trends show growing interest in "custom synthesis of heterocyclic compounds" and "scalable production of pharmaceutical intermediates", reflecting the compound's potential commercial significance.
Safety and handling considerations for 5-Bromo-3-(2-methoxyethoxy)-pyridin-2-ylamine follow standard laboratory practices for organic compounds. Although not classified as highly hazardous, proper precautions should be taken when working with this material, in line with general chemical safety principles. The scientific community's emphasis on "green chemistry practices" and "sustainable chemical processes" applies to the handling and use of this compound as well.
Future research directions involving 5-Bromo-3-(2-methoxyethoxy)-pyridin-2-ylamine may focus on exploring its full potential in medicinal chemistry and materials science. With increasing interest in "structure-activity relationships" and "molecular design strategies", this compound could serve as a valuable template for developing new chemical entities with tailored properties. The continued evolution of synthetic methodologies and analytical techniques will likely uncover additional applications for this versatile intermediate.
In conclusion, 5-Bromo-3-(2-methoxyethoxy)-pyridin-2-ylamine (CAS 947249-15-2) represents an important building block in modern chemical research and development. Its unique combination of structural features makes it valuable for pharmaceutical, agrochemical, and materials science applications. As research continues to advance, this compound is likely to maintain its relevance in addressing current challenges in drug discovery, sustainable agriculture, and specialty chemical development.
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